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Compound of Interest

Compound Name: Riboflavin-d3

Cat. No.: B12409813

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of
deuterated riboflavin, presenting a comparative analysis with its non-deuterated counterpart.
This document is designed to be a valuable resource for researchers, scientists, and
professionals involved in drug development, offering detailed experimental protocols and
insights into the metabolic context of riboflavin.

Introduction

Riboflavin, or vitamin B2, is a water-soluble vitamin that serves as a precursor to the
coenzymes flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN). These
flavocoenzymes are essential for a wide range of redox reactions crucial for metabolism and
energy production in all living organisms. Deuterated riboflavin, in which one or more hydrogen
atoms are replaced by deuterium, is a valuable tool in various research applications. It is
commonly used as an internal standard in quantitative analysis by mass spectrometry due to its
distinct mass. Furthermore, the substitution of hydrogen with deuterium can influence the
pharmacokinetic and metabolic profiles of molecules, a phenomenon of significant interest in
drug development.[1] This guide will delve into the known physical properties of both
deuterated and non-deuterated riboflavin, provide detailed methodologies for their
characterization, and illustrate the biosynthetic pathway of this essential vitamin.

Comparative Physical Characteristics
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While extensive quantitative data directly comparing the physical properties of various

deuterated riboflavin isotopologues to the non-deuterated form is not readily available in the

public domain, we can compile the known properties of non-deuterated riboflavin and discuss

the theoretical and observed effects of deuteration on organic molecules.

Table 1: Physical Properties of Non-Deuterated Riboflavin

Property

Value

References

Appearance

Yellow to orange-yellow

crystalline powder.

[2](3]

Molecular Formula C17H20N406 [2]
Molecular Weight 376.36 g/mol [2]

) ) Approximately 280-290 °C
Melting Point [21[3]

(with decomposition).

Solubility in Water

Slightly soluble; 1 g dissolves
in 3to 15 L, depending on

crystal structure.

[4]

Solubility in Other Solvents

Very slightly soluble in ethanol;
practically insoluble in ether,
chloroform, and acetone.
Soluble in alkaline solutions,

but unstable.

[4]

pKa

~10.2

[2]

UV-Vis Absorption Maxima (in

water)

~223, 267, 373, and 444 nm

[5]

Table 2: Known Properties of Deuterated Riboflavin Isotopologues
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Property Riboflavin-d3 Riboflavin-d7
Appearance Solid A solid
Molecular Formula C17H17D3N40Os C17H13D7N4Os
Molecular Weight 379.38 g/mol 383.4 g/mol
Solubility in Water - Slightly soluble

The Isotopic Effect of Deuteration on Physical
Properties

The substitution of protium (*H) with deuterium (2H) can subtly alter the physical and chemical
properties of a molecule. These "isotope effects” stem from the greater mass of deuterium,
which leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds.

e Melting Point: The effect of deuteration on the melting point of organic compounds is not
always predictable and can be influenced by changes in intermolecular interactions, such as
hydrogen bonding. In some cases, deuteration can lead to a slight decrease in the melting
point.[6]

o pKa: Deuteration of an acidic proton generally leads to a small increase in the pKa value,
meaning the deuterated compound is slightly less acidic. This is because the D-O or N-D
bond is stronger and less easily broken than the corresponding H-O or N-H bond. The
difference (ApKa = pKa(D20) - pKa(Hz0)) is often observed to be around 0.5.[7][8]

» Solubility: The effect of deuteration on solubility is complex and can depend on the solvent
and the specific location of deuteration within the molecule. Changes in hydrogen bonding
capabilities upon deuteration can lead to slight differences in solubility.[9]

o Crystal Structure: Deuteration can sometimes lead to "isotopic polymorphism,” where the
deuterated compound crystallizes in a different structure from its non-deuterated counterpart.
This is often observed in systems with strong hydrogen bonds.[6]

Experimental Protocols
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This section provides detailed methodologies for the characterization of key physical properties
of riboflavin and its deuterated analogues.

Determination of Aqueous Solubility (Shake-Flask
Method)

This protocol describes the determination of the equilibrium solubility of riboflavin in an
aqueous buffer using the shake-flask method, followed by quantification using UV-Vis
spectrophotometry.[10]

Materials:

Riboflavin or deuterated riboflavin powder

e Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)
o Shaking incubator or orbital shaker

e Centrifuge

¢ 0.45 pm syringe filters

o UV-Vis spectrophotometer

e Volumetric flasks and pipettes

» Analytical balance

Procedure:

o Preparation of a Supersaturated Solution: Add an excess amount of riboflavin powder to a
known volume of the buffer solution in a sealed, light-protected container.

o Equilibration: Place the container in a shaking incubator set at a constant temperature (e.g.,
25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

o Phase Separation: Centrifuge the suspension at a high speed to pellet the excess
undissolved solid.
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Sample Collection and Filtration: Carefully withdraw a known volume of the clear
supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.45
um syringe filter to remove any remaining undissolved microparticles.

Dilution: Accurately dilute the filtered, saturated solution with the same buffer to a
concentration that falls within the linear range of the UV-Vis spectrophotometer for riboflavin.

Quantification: Measure the absorbance of the diluted solution at the wavelength of
maximum absorbance for riboflavin (approximately 444 nm).

Calculation: Calculate the concentration of riboflavin in the original saturated solution using a
pre-established calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of riboflavin and its
deuterated analogues.

Sample Preparation:

Dissolution: Dissolve approximately 5-10 mg of the riboflavin sample in a suitable deuterated
solvent (e.g., DMSO-ds, D20). The choice of solvent will depend on the solubility of the
specific riboflavin analogue and the desired information.[11][12]

Filtration: To obtain a high-resolution spectrum, it is crucial that the sample is free of any
suspended particles. Filter the solution through a small cotton plug placed in a Pasteur
pipette directly into a clean, dry NMR tube.[11][13]

Volume Adjustment: Adjust the final volume in the NMR tube to the appropriate height for the
spectrometer being used (typically around 4-5 cm).[13]

Data Acquisition (*H and 3C NMR):

e Acquire a *H NMR spectrum to observe the proton signals. For deuterated riboflavin, the
absence or reduction in the intensity of specific proton signals will confirm the sites of
deuteration.
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e Acquire a 3C NMR spectrum. While deuteration does not directly remove carbon signals, it
can cause slight shifts in the chemical shifts of adjacent carbons and can lead to splitting of
the signal due to C-D coupling.

o Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be employed
for the complete and unambiguous assignment of all proton and carbon signals.[14]

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and isotopic purity of
deuterated riboflavin. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is
commonly used for the quantitative analysis of riboflavin in biological matrices, often employing
a deuterated internal standard.[9][15]

General LC-MS/MS Protocol:

o Sample Preparation: For analysis in biological matrices like plasma, a protein precipitation
step is typically required. This can be achieved by adding a solvent like acetonitrile, followed
by centrifugation to remove the precipitated proteins.[16]

o Chromatographic Separation: The extracted sample is injected onto a suitable HPLC or
UHPLC column (e.g., a C18 or HILIC column) to separate riboflavin from other components
in the matrix.[9][16]

o Mass Spectrometric Detection: The eluent from the chromatography column is introduced
into the mass spectrometer, typically using an electrospray ionization (ESI) source. The
mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively
detect and quantify the precursor and product ions specific to riboflavin and its deuterated
internal standard.[16]

Riboflavin Biosynthesis Pathway

Riboflavin is synthesized from guanosine triphosphate (GTP) and ribulose 5-phosphate through
a series of enzymatic reactions. Understanding this pathway is crucial for metabolic studies and
for the biotechnological production of riboflavin.[7][8][17]
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Caption: The biosynthetic pathway of riboflavin, starting from GTP and Ribulose 5-Phosphate.

Conclusion

This technical guide has summarized the key physical characteristics of deuterated and non-
deuterated riboflavin, providing a foundation for their use in research and development. While
specific quantitative data for deuterated analogues remains sparse, the theoretical effects of
deuterium substitution provide a useful framework for understanding their behavior. The
detailed experimental protocols for solubility, NMR, and MS analysis offer practical guidance for
the characterization of these compounds. The visualization of the riboflavin biosynthesis
pathway further enriches the understanding of its metabolic context. This guide serves as a
valuable resource for scientists and professionals working with riboflavin and its isotopically
labeled forms, facilitating more informed experimental design and data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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